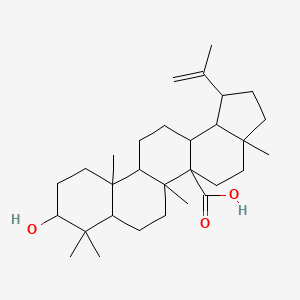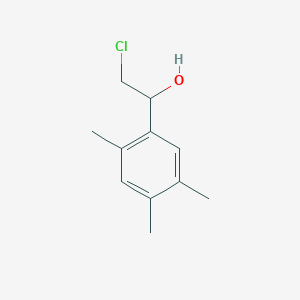
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H15ClO It is a chlorinated derivative of ethan-1-ol, featuring a 2,4,5-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the chlorination of 1-(2,4,5-trimethylphenyl)ethan-1-ol. One common method is the reaction of 1-(2,4,5-trimethylphenyl)ethan-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H12CH2OH+SOCl2→C9H12CH2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-Chloro-1-(2,4,5-trimethylphenyl)ethanone.
Reduction: Formation of 1-(2,4,5-trimethylphenyl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives.
科学研究应用
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the trimethylphenyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
- 2-Chloro-1-(3,4,5-trimethylphenyl)ethan-1-ol
- 2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct properties compared to its isomers and other similar compounds.
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3 |
InChI 键 |
MMFBECABNPXRGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C(CCl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



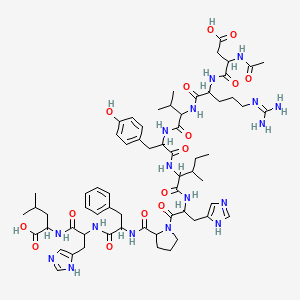
![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
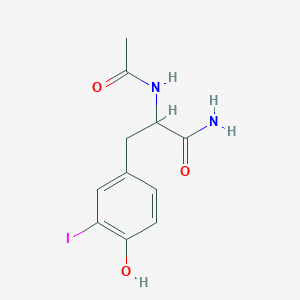

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)


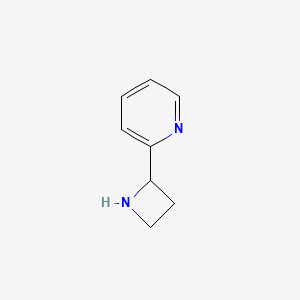
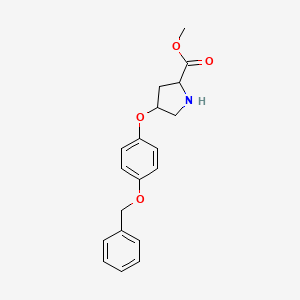
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
